Penicillenic acid

Overview

Description

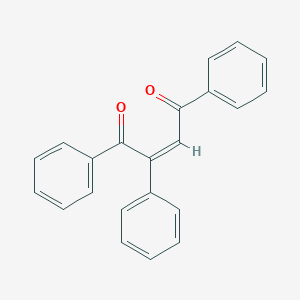

Penicillenic acid, also known as this compound, is a compound with the chemical formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a mercapto group (-SH) and an oxazolylidene moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Penicillenic acid, like other penicillins, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located inside the bacterial cell wall that play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction blocks the cross-linking of peptidoglycan chains, which is essential for maintaining the strength and rigidity of the bacterial cell wall . The inhibition of PBPs leads to the weakening of the cell wall, making the bacterial cells prone to lysis .

Biochemical Pathways

The action of this compound affects the peptidoglycan synthesis pathway in bacteria . By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan strands, disrupting the integrity of the bacterial cell wall . This disruption can lead to cell lysis and death, effectively stopping the bacterial infection .

Pharmacokinetics

The pharmacokinetics of this compound, like other penicillins, involves absorption, distribution, metabolism, and elimination . . Generally, penicillins are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the lysis and death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to become structurally weak. This weakness makes the cells prone to lysis, leading to the death of the bacteria and the resolution of the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria, can deactivate this compound by opening its β-lactam ring . Additionally, the pH and temperature of the environment can affect the stability and efficacy of this compound . Understanding these factors is crucial for optimizing the use of this compound in treating bacterial infections.

Biochemical Analysis

Biochemical Properties

Penicillenic acid interacts with proteins, particularly those enriched in SH groups, forming stable highly substituted conjugates through mixed disulfide linkages . These conjugates are potent antigens, inducing the formation of substantial amounts of antibodies specific for the this compound structure .

Cellular Effects

The major antigenic determinant of penicillin hypersensitivity is its metabolite, this compound . It reacts with proteins and serves as a hapten to cause an immune reaction . It can trigger non-allergic hypersensitivity reactions (NAHRs) by directly triggering vascular hyperpermeability and exudative inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with proteins. It forms stable conjugates with proteins, particularly those enriched in SH groups, through mixed disulfide linkages . This interaction induces the formation of antibodies specific for the this compound structure .

Temporal Effects in Laboratory Settings

The degradation of penicillin in acidic media, leading to the formation of this compound, has been studied . The kinetics of this process are slower than the diffusion-limited constants for the ionization of normal or classical acids .

Metabolic Pathways

This compound is a metabolite of penicillin, formed by the hydrolytic opening of the lactam ring . This process is often facilitated by the action of a beta-lactamase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penicillenic acid involves several steps. One common method includes the reaction of valine with a suitable oxazole derivative under controlled conditions. The reaction typically requires the use of a base to facilitate the formation of the oxazolylidene moiety .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Penicillenic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazolylidene moiety can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted oxazole compounds.

Scientific Research Applications

Penicillenic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Penicillamine: A compound with a similar mercapto group but different overall structure.

Cysteine: An amino acid with a thiol group, similar to the mercapto group in Penicillenic acid.

Oxazole derivatives: Compounds containing the oxazole ring, similar to the oxazolylidene moiety.

Uniqueness

This compound is unique due to the combination of its mercapto group and oxazolylidene moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name |

2-[(5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,16)6(7(12)13)10-3-5-8(14)15-4-11-5/h3-4,6,14,16H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHOYSQHFLHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC=N1)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-99-4 | |

| Record name | Penicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What makes penicillenic acid significant in the context of penicillin allergy?

A1: this compound is a degradation product of penicillin and a key hapten in penicillin allergy. [, , , , ] This means it can bind to proteins, forming conjugates that the immune system recognizes as foreign, triggering an immune response. [, , ]

Q2: How does this compound form penicilloyl-protein conjugates?

A2: this compound, under suitable conditions, readily forms stable disulfides and mercaptides. [] It can react with the free amino and sulfhydryl groups of proteins, particularly those enriched in sulfhydryl groups ("thiolated"), via mixed disulfide linkages. [] This leads to the creation of stable, highly substituted penicilloyl-protein conjugates. [, , ]

Q3: Do all penicillins exhibit the same allergenic potential due to this compound formation?

A4: No, while most penicillins can degrade into this compound, they do so at varying rates. [] The side chain of the penicillin molecule influences this rate, ultimately affecting its allergenic potential. [, ] For example, benzylpenicillin shows higher reactivity with glycine compared to other penicillin types, implying a potential link to its stronger allergenic properties. []

Q4: Can penicillins directly form penicilloyl-protein conjugates?

A5: Research suggests that while this compound is a major player, penicillins can directly react with proteins to form penicilloyl conjugates under physiological conditions (pH 7.4). [] This direct interaction bypasses the need for prior conversion to this compound. [, ]

Q5: How does the understanding of this compound contribute to managing penicillin allergy?

A6: By understanding the role of this compound and other penicillin derivatives like penicilloyl-polylysines, researchers can develop more reliable skin test reagents to identify penicillin-allergic individuals. [, ] This allows for safer and more effective antibiotic prescriptions while minimizing the risk of allergic reactions.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H18N2O5S, and its molecular weight is 350.4 g/mol.

Q7: How does the structure of this compound contribute to its reactivity?

A8: The thiazolidinyl-oxazolone isomer of this compound is highly reactive and plays a crucial role in its reactivity with proteins and other nucleophiles. [, ] This reactivity stems from the strained four-membered ring system, making it prone to ring-opening reactions. []

Q8: How stable is this compound in solution?

A9: this compound is relatively unstable in aqueous solutions, particularly under acidic conditions. [, , , , ] It undergoes various degradation pathways, including rearrangement to penillic acid, hydrolysis to penicilloic acid, and oxidation. [, , , , ]

Q9: What factors influence the formation and degradation of this compound?

A10: Factors like pH, temperature, buffer concentration, presence of metal ions (like copper), and oxygen availability significantly affect the formation and degradation kinetics of this compound. [, , , , , ] For example, higher pH values generally accelerate penicillin degradation and this compound formation. [, , ] Copper ions, at specific concentrations, can catalyze the degradation of penicillins into this compound. []

Q10: How is this compound commonly detected and quantified?

A11: Spectrophotometry is widely used for detecting and quantifying this compound due to its characteristic UV absorbance. [, , , ] The method utilizes the specific absorbance of this compound at around 320-345 nm, which changes depending on the penicillin type and reaction conditions. [, , , ]

Q11: Are there alternative methods for analyzing this compound?

A12: Yes, besides spectrophotometry, techniques like high-performance liquid chromatography (HPLC) are used to analyze this compound. [] This often involves pre-column derivatization to form stable, detectable derivatives, allowing for sensitive and specific quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B225727.png)

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)